KT-90

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

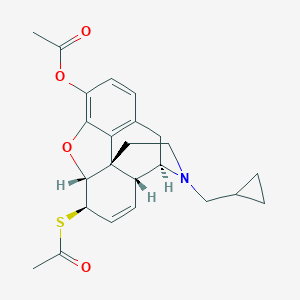

KT-90 is a complex organic compound belonging to the morphinan class of chemicals. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetylthio, cyclopropylmethyl, and epoxymorphinan. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KT-90 typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through a series of cyclization reactions.

Introduction of Functional Groups: The acetylthio and cyclopropylmethyl groups are introduced through nucleophilic substitution reactions.

Epoxidation: The formation of the epoxide ring is achieved through an oxidation reaction, often using peracids as oxidizing agents.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the acetylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the epoxide ring, converting it into a diol.

Common Reagents and Conditions

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation of the acetylthio group.

Diols: From reduction of the epoxide ring.

Substituted Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

KT-90 has been studied for its pharmacological properties, particularly its effects on opioid receptors. Research indicates that this compound exhibits binding characteristics and both agonist and antagonist properties at μ-, δ-, and κ-opioid receptors. This dual functionality suggests that this compound could be utilized in pain management therapies and addiction treatments.

Binding Characteristics

A study published in the Japanese Journal of Pharmacology detailed the binding affinities of this compound to various opioid receptors. The results indicated that this compound has a significant affinity for the μ-opioid receptor, which is crucial for pain relief applications. The compound's ability to act as both an agonist and antagonist allows it to potentially modulate pain pathways effectively, making it a candidate for developing new analgesic drugs .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. A study evaluated its effects on memory impairment induced by scopolamine in mice. The findings suggested that this compound administration improved memory performance, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Memory Impairment

In a controlled experiment, mice subjected to scopolamine-induced amnesia showed significant improvement in memory tasks after receiving this compound. The study quantified performance using a spontaneous alternation test, demonstrating a marked increase in correct responses among treated subjects compared to controls (p < 0.05). This highlights this compound's potential as a therapeutic agent for cognitive disorders.

Analgesic Properties

The analgesic effects of this compound were assessed using an acetic acid-induced writhing test, which is a standard method for evaluating pain relief in animal models. The results indicated that this compound significantly reduced the number of writhes compared to the control group, suggesting effective antinociceptive properties .

Data Table: Analgesic Efficacy

| Treatment Group | Number of Writhes (Mean ± SD) | Statistical Significance (p-value) |

|---|---|---|

| Control | 30 ± 5 | - |

| This compound | 10 ± 3 | p < 0.01 |

Mitochondrial Targeting

Recent research has explored the use of this compound derivatives for mitochondrial targeting in cancer therapy. Compounds modified with triphenylphosphonium (TPP) moieties have shown promise in selectively delivering therapeutic agents to mitochondria, enhancing their efficacy against cancer cells.

Summary and Future Directions

This compound exhibits diverse applications across pharmacology, neuroprotection, analgesia, and targeted cancer therapy. Its unique binding properties at opioid receptors, coupled with neuroprotective effects and potential mitochondrial targeting capabilities, position it as a promising candidate for further research and development.

Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects, particularly in chronic pain management and neurodegenerative disease treatment.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, it modulates the release of neurotransmitters, leading to analgesic and anti-inflammatory effects. The pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morphine: A well-known analgesic with a similar morphinan core but lacking the acetylthio and cyclopropylmethyl groups.

Codeine: Another morphinan derivative with analgesic properties, differing in the functional groups attached to the core structure.

Oxycodone: A semi-synthetic opioid with structural similarities but different substituents.

Uniqueness

The uniqueness of KT-90 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylthio group, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer |

129200-07-3 |

|---|---|

Molekularformel |

C24H27NO4S |

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

[(4R,4aR,7R,7aR,12bS)-7-acetylsulfanyl-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1 |

InChI-Schlüssel |

CGBBASLLYGTYNG-KEESSRIGSA-N |

SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

Isomerische SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC6CC6)[C@@H](O2)[C@@H](C=C5)SC(=O)C)C=C1 |

Kanonische SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1 |

Synonyme |

KT 90 KT-90 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.